molecular formula C6H6BrNO B044785 5-Bromo-2-methoxypyridine CAS No. 13472-85-0

5-Bromo-2-methoxypyridine

Cat. No. B044785
CAS RN: 13472-85-0
M. Wt: 188.02 g/mol
InChI Key: XADICJHFELMBGX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine is a chemical compound with the empirical formula C6H6BrNO . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It is also used as a ligand for central nicotinic acetylcholine receptor and in a novel synthetic approach to anti-HIV active integrase inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxypyridine consists of a pyridine ring with a bromine atom and a methoxy group attached. The empirical formula is C6H6BrNO and the molecular weight is 188.02 g/mol .


Chemical Reactions Analysis

5-Bromo-2-methoxypyridine is used in various chemical reactions. For instance, it is used as a building block in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxypyridine has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) . It has a molecular weight of 188.02 g/mol .

Scientific Research Applications

Pharmacology: Anticancer Drug Synthesis

5-Bromo-2-methoxypyridine: is utilized in the synthesis of Fimepinostat (CUDC-907) , a drug with potential anticancer activity . Fimepinostat has been under investigation for the treatment of various cancers, including lymphoma, solid tumors, breast cancer, and multiple myeloma. Its role in the preparation of such a compound highlights its importance in developing new therapeutic agents.

Organic Synthesis: Building Block for Antagonists

In organic chemistry, this compound serves as a building block for the β-alanine moiety of an αvβ3 antagonist . These antagonists are significant for their potential to inhibit angiogenesis, a process critical for tumor growth and metastasis, making it a valuable tool in cancer research.

Material Science: Pyridine Derivatives

5-Bromo-2-methoxypyridine: is used in the decoration of pyridines, which are essential in material science for creating complex molecules with specific properties . Pyridine derivatives are prevalent in various materials, including pharmaceuticals, agrochemicals, and polymers.

Biochemistry: Somatostatin Receptor Antagonists

In biochemistry, it acts as a precursor for synthesizing potent and selective somatostatin sst3 receptor antagonists . These antagonists can be used to study hormone regulation and neuroendocrine tumors, providing insights into the treatment of related disorders.

Organic Synthesis: Protodeboronation

It is involved in the protodeboronation of pinacol boronic esters, a method used in the formal anti-Markovnikov hydromethylation of alkenes . This process is crucial for creating complex organic molecules with high precision.

Industrial Applications: Ligand for Receptors

Industrially, 5-Bromo-2-methoxypyridine is used as a ligand for central nicotinic acetylcholine receptors . It’s also employed in novel synthetic approaches to develop anti-HIV active integrase inhibitors, showcasing its versatility in drug development.

Environmental Applications: Research Tool

While specific environmental applications are not directly listed, compounds like 5-Bromo-2-methoxypyridine are often used in environmental chemistry research to study the behavior of organic compounds in the environment and their potential effects on ecosystems .

Biochemistry: Real-Time PCR and Gene Therapy

This compound finds applications in molecular biology, particularly in real-time PCR, gene cloning, and cell and gene therapy research . It’s a part of the toolkit for genetic manipulation and analysis, which is fundamental in understanding genetic diseases and developing gene-based treatments.

Safety and Hazards

5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

5-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADICJHFELMBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370559
Record name 5-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridine

CAS RN

13472-85-0
Record name 5-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After sodium (10 g, 0.435 mol) was dissolved in methanol (500 ml), 2,5-dibromopyridine (50 g, 0.211 mol) was added thereto and the mixture was heated for 2 days under reflux. The reaction solution was cooled as it was, and then concentrated. Then, the residue was diluted with ethyl acetate and an aqueous saturated solution of ammonium chloride. The organic layer was washed with an aqueous saturated solution of ammonium chloride and brine, and then dried over anhydrous sodium sulfate and concentrated, to give the title compound (33 g, 83%) as a pale brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of KOH (4.2 g, 0.075 mol) in water (750 mL) was added 2-methoxypyridine 16-1 (16.4 g, 0.15 mol) followed by a dropwise addition of bromine (24 g, 0.15 mol) in 1N aqueous KBr (750 mL) and the resulting solution was stirred at room temperature for 5 hr. Solid NaHCO3 was added until basic and the solution was extracted with CHCl3 (3×500 mL). The organic layer was washed with 10% NaHSO3, then brine, dried over Na2SO4, filtered, and the solvent removed in vacuo. The resulting dark brown oil was predominantly the desired compound 16-2 and was used as such in the next step.
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 10.4 mL, 5.19 mmol) was added to 5-bromo-2-chloropyridine (96, 500 mg, 2.59 mmol) dissolved in methanol (10 mL) at room temperature, stirred at 90° C. for 24 hours, followed by adding water. Organic compounds were extracted with ethyl acetate and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-methoxy-5-bromopyridine (97a, 160 mg, 33%).
Name
sodium methoxide methanol
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 2-methoxypyridine (10.00 g, 0.09 mol) and sodium acetate (8.27 g, 0.10 mmol) in 30 mL of glacial acetic acid was added a solution of bromine in 20 mL glacial acetic acid while maintaining the reaction temperature below 50° C. After 3 hours, 100 mL of H2O was added and the resulting solution neutralized with cold 2.5 M NaOH. The suspension was extracted with ether (2×200 mL), the combined organics were dried over MgSO4, filtered and evaporated. The crude material was purified on silica gel (eluent: hexane to hexane:ethyl acetate 97:3) and distilled (34-36.5° C./0.05 mm Hg) to give 8.84 g (51.3%) of 5-bromo-2-methoxy-pyridine as a clear colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 2,5-dibromopyridine (1.4 g, 5.9 mmol) in DMF (10 mL) was added MeOH (4 mL), and 8N aqueous KOH (1 mL). The solution was heated to 100° C. for 2 h, then cooled and partitioned between Et2O and H2O. The organic layer was washed with brine, dried over MgSO4 and concentrated to provide 840 mg of the title compound, which was used in the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 5-Bromo-2-methoxypyridine highlighted in the research?

A1: 5-Bromo-2-methoxypyridine serves as a versatile building block in organic synthesis. Both research papers demonstrate its utility in constructing more complex molecules:

  • Synthesis of HIV-1 Integrase Inhibitors: In the first paper [], 5-Bromo-2-methoxypyridine is a key starting material for the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This compound is a crucial intermediate in the development of 7-benzylnaphthyridinones, a class of potent HIV-1 integrase inhibitors. []
  • Synthesis of Bicyclic δ-Lactams and Tetrahydroquinolines: The second paper [] highlights the use of 5-Bromo-2-methoxypyridine in synthesizing 5-functionalized-2-methoxypyridines. These derivatives are then employed to create bicyclic δ-lactams and tetrahydroquinolines, important structural motifs in medicinal chemistry. []

Q2: How does the reactivity of 5-Bromo-2-methoxypyridine enable these synthetic transformations?

A2: The reactivity of 5-Bromo-2-methoxypyridine stems from the presence of both the bromine and methoxy substituents on the pyridine ring:

  • Bromine as a Leaving Group: The bromine atom at the 5-position acts as an excellent leaving group, facilitating various substitution reactions. For instance, it readily undergoes lithium-bromine exchange, as seen in the first paper [], allowing for further functionalization.
  • Methoxy Group Directing Reactivity: The methoxy group at the 2-position influences the electron density of the pyridine ring, impacting its reactivity and directing the regioselectivity of reactions. [, ]

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